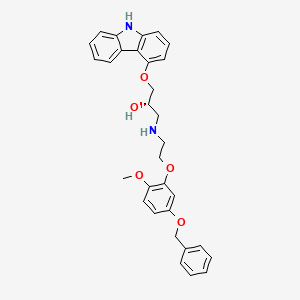
(S)-(-)-5'-Benzyloxyphenyl Carvedilol
説明
Carvedilol is a non-selective beta-adrenergic antagonist used to treat mild to severe chronic heart failure, hypertension, and left ventricular dysfunction following myocardial infarction in clinically stable patients . It works by affecting the response to nerve impulses in certain parts of the body, like the heart. As a result, the heart beats slower and decreases the blood pressure .
Molecular Structure Analysis
Carvedilol’s molecular structure has been studied using various techniques such as vibrational and UV spectra, NBO studies, and molecular orbital computations . These studies provide insights into the molecular structure and conformation of carvedilol.
Physical And Chemical Properties Analysis
Carvedilol is a weak base that is substantially insoluble in water, acidic solutions, and gastric and intestinal fluids . The solubility of carvedilol varies according to the solvent pH .
科学的研究の応用
Heart Failure Treatment
The drug has been extensively studied for its efficacy in treating heart failure across all stages. It offers non-selective β- and α1-adrenoreceptor antagonism properties, along with multiple cardioprotective effects that are beneficial in managing heart failure, even in dialysis patients .
Pharmaceutical Polymorphism
Carvedilol exhibits polymorphism, meaning it can exist in multiple crystal forms. Each form can have different physical properties, such as solubility and dissolution rate, which can significantly affect the drug’s bioavailability and therapeutic efficacy. Understanding these polymorphs is crucial for developing effective pharmaceutical formulations .
Solid-State Characterization
The solid-state properties of carvedilol, influenced by intermolecular interactions, are essential for its formulation. Detailed studies on the crystal structure and thermal behavior of carvedilol polymorphs provide insights into its stability and dissolution profiles, which are vital for its pharmaceutical application .
Electroanalytical Techniques
Electroanalysis is applied to assess the compatibility and stability of carvedilol with other substances. Techniques like voltammetry and electrochemical impedance spectroscopy (EIS) are used to evaluate kinetic and thermodynamic parameters, which are important for ensuring the drug’s efficacy and safety .
Supramolecular Chemistry
The study of supramolecular interactions in carvedilol’s crystal forms can reveal how these interactions influence the drug’s dissolution profiles. This knowledge is key to optimizing the drug’s performance, especially for poorly water-soluble medications like carvedilol .
作用機序
Mode of Action
The (S)-(-)-5’-Benzyloxyphenyl Carvedilol acts as an inverse agonist at the β1- and β2-adrenoceptors, and blocks α1-adrenoceptors in the vasculature . By blocking these receptors, it slows down the heart rate and reduces blood pressure . The S(-) enantiomer of Carvedilol has a much higher affinity for the cardiac β1ARs and β2ARs than the R(+) enantiomer, which is essentially a pure α1AR-blocker .
Biochemical Pathways
Carvedilol affects several biochemical pathways. It has been shown to activate β2-adrenoceptors, which are G protein-coupled receptors . This activation drives all detectable carvedilol signaling through β2ARs . Additionally, carvedilol has been found to have anti-inflammatory effects that benefit the heart .
Pharmacokinetics
Carvedilol is a highly lipophilic drug, which is rapidly absorbed from the gastrointestinal tract . It undergoes stereoselective first-pass metabolism with a preference for R-carvedilol . Both enantiomers are hepatically metabolized with less than 1% of the dose excreted in the urine as the parent drug . The main pathways of carvedilol metabolism include oxidation (ring & side chain), demethylation, and glucuronidation .
Result of Action
The action of (S)-(-)-5’-Benzyloxyphenyl Carvedilol results in a decrease in heart rate and blood pressure . This leads to an increase in the amount of blood and oxygen supplied to the heart . It also has beneficial effects in heart failure, left ventricular dysfunction, and hypertension .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (S)-(-)-5’-Benzyloxyphenyl Carvedilol. For instance, exposure to pollutants and extremes in noise and temperature can affect cardiovascular health and potentially alter the effectiveness of the drug . Furthermore, lifestyle factors such as smoking and diet can impact the drug’s efficacy . Therefore, maintaining a healthy environment and lifestyle is crucial for the optimal effectiveness of the drug.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2S)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxy-5-phenylmethoxyphenoxy)ethylamino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O5/c1-35-28-15-14-24(37-20-22-8-3-2-4-9-22)18-30(28)36-17-16-32-19-23(34)21-38-29-13-7-12-27-31(29)25-10-5-6-11-26(25)33-27/h2-15,18,23,32-34H,16-17,19-21H2,1H3/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHXJWOZEWRBDU-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCCNCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCCNC[C@@H](COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601118466 | |
| Record name | (2S)-1-(9H-Carbazol-4-yloxy)-3-[[2-[2-methoxy-5-(phenylmethoxy)phenoxy]ethyl]amino]-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601118466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217822-96-2 | |
| Record name | (2S)-1-(9H-Carbazol-4-yloxy)-3-[[2-[2-methoxy-5-(phenylmethoxy)phenoxy]ethyl]amino]-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217822-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-1-(9H-Carbazol-4-yloxy)-3-[[2-[2-methoxy-5-(phenylmethoxy)phenoxy]ethyl]amino]-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601118466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



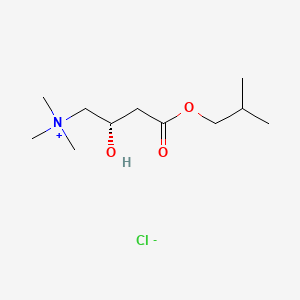
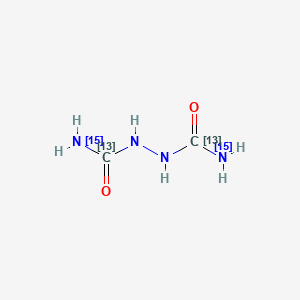
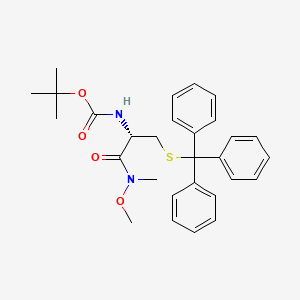

![2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine](/img/structure/B561941.png)
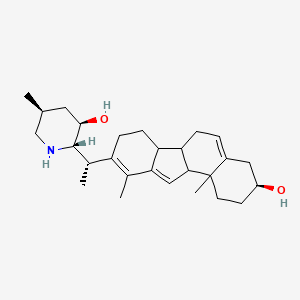
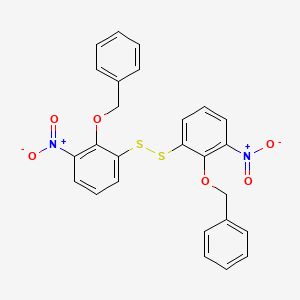
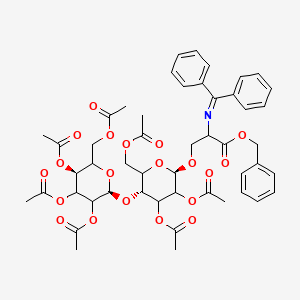
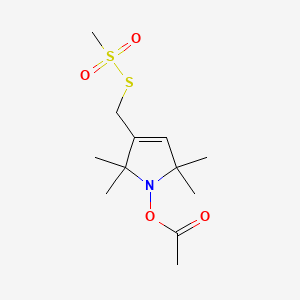
![2-Amino-4,6,7,8-tetrahydro-5-(N-carbethoxy)thiazolo[5,4-d]azepine](/img/structure/B561953.png)

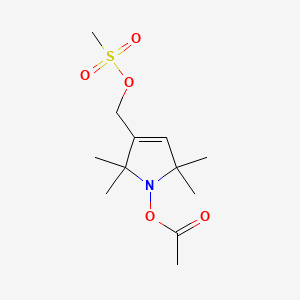
![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid N-Hydroxysuccinimide Ester](/img/structure/B561958.png)
![2-[2-[2-(2-t-Boc-aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid Methyl Ester](/img/structure/B561959.png)